molecular formula C11H10F3N3O3S B8796420 1H-Pyrrolo[2,3-B]pyridine-1-sulfonamide, N,N-dimethyl-3-(2,2,2-trifluoroacetyl)-

1H-Pyrrolo[2,3-B]pyridine-1-sulfonamide, N,N-dimethyl-3-(2,2,2-trifluoroacetyl)-

Cat. No. B8796420
M. Wt: 321.28 g/mol
InChI Key: JSRJERVEBLBDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658637B2

Procedure details

To a solution of 107 mg (0.5 mmol) of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in 2 mL of DMF was added 60% sodium hydride in mineral oil followed by 80 mg (0.56 mmol) of N,N-dimethylsulfamoyl chloride. The mixture stirred for 30 minutes and was then diluted with 10 mL of saturated aqueous sodium bicarbonate and extracted with three 7 mL portions of ethyl acetate. The combined organic layers were washed with three 7 mL portions of brine, three 7 mL portions of saturated aqueous ammonium chloride, dried over magnesium sulfate, filtered and concentrated. The crude material was adsorbed onto silica gel and chromatographed on silica gel eluting with ethyl acetate-hexanes (10-100% gradient) to afford 88 mg (54%) of 3-(2,2,2-trifluoroacetyl)pyrrolo[2,3-b]pyridine-1-sulfonic acid dimethylamide as a white solid.
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1)=[O:4].[H-].[Na+].[CH3:18][N:19]([CH3:24])[S:20](Cl)(=[O:22])=[O:21]>CN(C=O)C.C(=O)(O)[O-].[Na+]>[CH3:18][N:19]([CH3:24])[S:20]([N:7]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:13]2[C:5]([C:3](=[O:4])[C:2]([F:1])([F:14])[F:15])=[CH:6]1)(=[O:22])=[O:21] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
107 mg
Type
reactant
Smiles
FC(C(=O)C1=CNC2=NC=CC=C21)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with three 7 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with three 7 mL portions of brine, three 7 mL portions of saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with ethyl acetate-hexanes (10-100% gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(S(=O)(=O)N1C=C(C=2C1=NC=CC2)C(C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.